Spiro Junction Regiochemistry Determines Pharmacological Classification: C2-Indene vs. C1-Indene Attachment
The Pfizer spiro-imide patent (US4471124) designates both 2,3-dihydro-spiro-[1H-indene-2,3'-pyrrolidine]-2',5'-dione (C2-attached) and 2,3-dihydro-spiro-[1H-indene-1,3'-pyrrolidine]-2',5'-dione (C1-attached) as separate preferred member compounds for lowering sorbitol levels in diabetic subjects [1]. This explicit differentiation of regioisomers within the same patent claims establishes that C2 vs. C1 spiro junction attachment is not interchangeable. The target compound 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-5'-one shares the C2-indene attachment geometry with one of the preferred pharmacophores, distinguishing it from the C1-attached 2,3-dihydrospiro[indene-1,3'-pyrrolidine] series (CAS 16976-98-0) which has been explored for CNS dopamine D3 receptor modulation [2].
| Evidence Dimension | Spiro junction attachment point (C2-indene vs. C1-indene) and associated pharmacological classification |
|---|---|
| Target Compound Data | C2-indene spiro attachment (indene-2,3'-pyrrolidine scaffold) |
| Comparator Or Baseline | C1-indene spiro attachment (indene-1,3'-pyrrolidine scaffold, CAS 16976-98-0) |
| Quantified Difference | Different preferred compound lists in Pfizer patent (US4471124); C1 isomer explored for dopamine D3 receptors while C2 isomer associated with aldose reductase/sorbitol pathway |
| Conditions | Patent claims (US4471124) for diabetic complication therapy; dopamine D3 modulator patent (WO2007118900) |
Why This Matters
Procurement of the wrong regioisomer (C1 vs. C2) leads to a compound directed toward entirely different target classes (GPCR vs. metabolic enzyme), invalidating SAR hypotheses.
- [1] US4471124. Spiro-imide derivatives. Pfizer Inc. 1984. View Source
- [2] WO2007118900. Spiro compounds useful as modulators for dopamine D3 receptors. 2007. View Source
